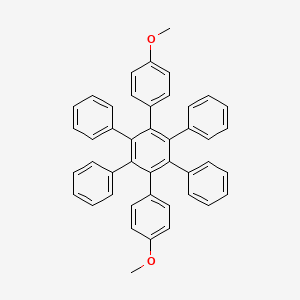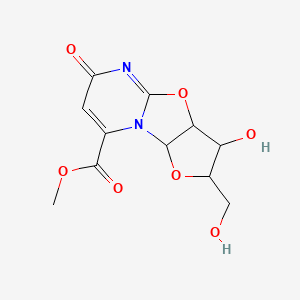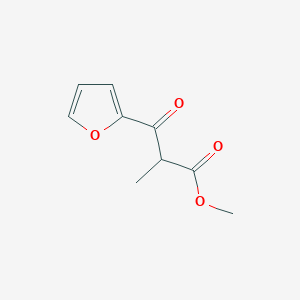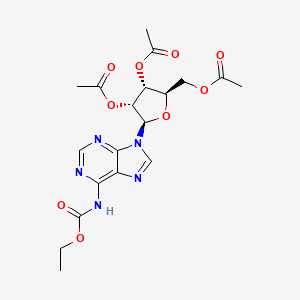
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tetraphenylbenzene , is a fascinating organic compound. Its chemical formula is C44H34O2 , and its molecular weight is approximately 634.75 g/mol . This compound features a central benzene ring with four phenyl groups attached to it. The methoxy (–OCH3) substituents enhance its stability and solubility.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene. One common approach involves the reaction of 1,4-dibromobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst . The Suzuki-Miyaura cross-coupling reaction facilitates the formation of the tetraphenylbenzene backbone.
Industrial Production: While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications. Its rarity stems from its specialized use rather than its difficulty in synthesis.
Chemical Reactions Analysis
1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.
Substitution: Substituents can be replaced using appropriate reagents.
Photophysical Properties: Tetraphenylbenzene exhibits interesting photophysical properties due to its extended π-conjugated system.
Scientific Research Applications
Chemistry::
Fluorescent Probes: Researchers use tetraphenylbenzene derivatives as fluorescent probes due to their emission properties.
Host-Guest Chemistry: It serves as a host molecule in supramolecular chemistry.
Cell Imaging: Tetraphenylbenzene-based dyes are valuable for cell imaging studies.
Drug Delivery: Researchers explore its potential in drug delivery systems.
Organic Electronics: Tetraphenylbenzene derivatives find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The exact mechanism by which 1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene exerts its effects depends on its specific application. For instance, in OLEDs, it acts as an emitter, emitting light upon excitation. In drug delivery, it may influence drug release kinetics.
Comparison with Similar Compounds
While tetraphenylbenzene is unique due to its tetraphenyl substitution pattern, similar compounds include:
1,4-Diphenylbenzene: Lacks the methoxy groups.
1,4-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine: A related compound with a pyrazole core .
Properties
CAS No. |
22932-56-5 |
|---|---|
Molecular Formula |
C44H34O2 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene |
InChI |
InChI=1S/C44H34O2/c1-45-37-27-23-35(24-28-37)43-39(31-15-7-3-8-16-31)41(33-19-11-5-12-20-33)44(36-25-29-38(46-2)30-26-36)42(34-21-13-6-14-22-34)40(43)32-17-9-4-10-18-32/h3-30H,1-2H3 |
InChI Key |
IFBZSSZDYWETMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)





